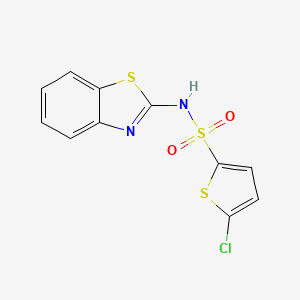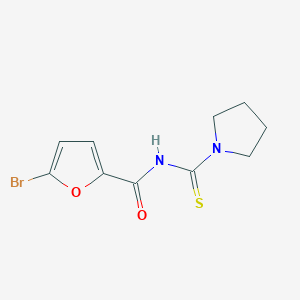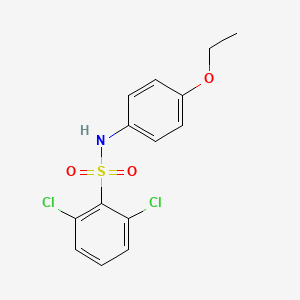![molecular formula C19H22N2O B5776733 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as PACAP-27, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of neuropeptides. It was first discovered in 1989 and has since been extensively studied for its various biochemical and physiological effects.
作用機序
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide acts on three types of receptors: PAC1, VPAC1, and VPAC2. These receptors are found in various tissues throughout the body, including the brain, heart, and immune system. When 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide binds to its receptors, it activates a signaling pathway that leads to various physiological effects.
Biochemical and Physiological Effects:
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Additionally, 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have anti-apoptotic effects, protecting cells from programmed cell death. It also has vasodilatory effects, increasing blood flow to various tissues.
実験室実験の利点と制限
One advantage of using 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide in lab experiments is its specificity for its receptors. This allows researchers to study the effects of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide on specific tissues and cell types. However, one limitation of using 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, researchers are interested in studying the effects of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide on the immune system, as it has been shown to have anti-inflammatory effects. Finally, there is interest in developing longer-lasting analogs of 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide to improve its therapeutic potential.
合成法
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled one amino acid at a time on a solid support, typically a resin. The amino acids are added in a specific sequence, following the desired peptide sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c20-17-10-8-15(9-11-17)18(22)21-14-19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWFWPJTKQBCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)


![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)


![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)